molecular formula C15H18ClN3O B6224089 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 849140-31-4

7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No. B6224089
CAS RN: 849140-31-4
M. Wt: 291.77 g/mol
InChI Key: NHTAQXURKZZSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one, also known as this compound (CMPQ), is a novel synthetic compound with a wide range of potential applications in scientific research. CMPQ has been found to have a variety of biochemical and physiological effects, making it a promising tool for further research.

Scientific Research Applications

CMPQ has been found to have a variety of scientific research applications. It has been used as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, CMPQ has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CMPQ has also been used as a tool for studying the structure and function of G-protein coupled receptors (GPCRs).

Mechanism of Action

The mechanism of action of CMPQ is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase B (MAO-B) by binding to the active site of the enzyme and blocking its activity. CMPQ is also thought to act as an inhibitor of the enzyme acetylcholinesterase by binding to the active site of the enzyme and inhibiting its activity.
Biochemical and Physiological Effects
CMPQ has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, CMPQ has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CMPQ has also been found to have a variety of effects on G-protein coupled receptors (GPCRs), including the modulation of receptor function, agonist binding, and receptor desensitization.

Advantages and Limitations for Lab Experiments

The use of CMPQ in laboratory experiments has several advantages. CMPQ is a synthetic compound and is therefore easily synthesized and purified. In addition, CMPQ is a potent inhibitor of MAO-B and acetylcholinesterase, making it a useful tool for studying these enzymes. However, CMPQ is not without its limitations. It is not known how CMPQ affects other enzymes or how it affects other GPCRs. In addition, CMPQ is not currently approved for use in humans and its long-term effects are not yet known.

Future Directions

The potential future directions for research using CMPQ are numerous. CMPQ could be used to study the structure and function of other GPCRs, as well as other enzymes involved in neurotransmitter metabolism. In addition, CMPQ could be used to study the effects of MAO-B and acetylcholinesterase inhibitors on various physiological processes. Finally, CMPQ could be used to develop new drugs and therapies for a variety of neurological disorders.

Synthesis Methods

CMPQ can be synthesized by a reaction between 4-methylpiperidine and 7-chloro-3,4-dihydroquinazolin-4-one. The reaction is performed in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethyl acetate, and the product is isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one' involves the reaction of 4-methylpiperidine with 7-chloro-3,4-dihydroquinazolin-4-one in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "7-chloro-3,4-dihydroquinazolin-4-one", "4-methylpiperidine" ], "Reaction": [ "To a solution of 7-chloro-3,4-dihydroquinazolin-4-one (1.0 g, 4.8 mmol) in dry THF (10 mL) under nitrogen, add NaH (60% dispersion in mineral oil, 0.2 g, 5.0 mmol) and stir for 30 min at room temperature.", "Add 4-methylpiperidine (0.6 g, 6.0 mmol) and stir the reaction mixture at room temperature for 24 h.", "Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.", "Purify the crude product by column chromatography using hexane/ethyl acetate (8:2) as eluent to obtain the desired product as a white solid (0.8 g, 70% yield)." ] }

CAS RN

849140-31-4

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H18ClN3O/c1-10-4-6-19(7-5-10)9-14-17-13-8-11(16)2-3-12(13)15(20)18-14/h2-3,8,10H,4-7,9H2,1H3,(H,17,18,20)

InChI Key

NHTAQXURKZZSJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.